molecular formula C49H82IN4O12P B045576 4-Azidosalicylic acid-phosphatidylserine CAS No. 124155-78-8

4-Azidosalicylic acid-phosphatidylserine

Cat. No. B045576
M. Wt: 1077.1 g/mol
InChI Key: GMXUBNQSYSYDKU-UYJAKLHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidosalicylic acid-phosphatidylserine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phosphatidylserine, which is a phospholipid that is found in various cell membranes. The addition of 4-azidosalicylic acid to phosphatidylserine creates a compound that can be used in a variety of experiments and studies.

Mechanism Of Action

The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves its ability to bind to proteins and lipids in cell membranes. This binding can induce changes in the conformation and function of these molecules, leading to alterations in cellular signaling pathways and other physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-azidosalicylic acid-phosphatidylserine have been studied extensively in various experimental systems. This compound has been shown to affect the activity of various enzymes and signaling molecules, leading to changes in cellular metabolism and function. Additionally, it has been shown to modulate the activity of ion channels and transporters, leading to alterations in cellular membrane potential and ion homeostasis.

Advantages And Limitations For Lab Experiments

The use of 4-azidosalicylic acid-phosphatidylserine in lab experiments offers several advantages, including its ability to selectively label proteins and lipids in cell membranes. Additionally, it can be used to study the interactions between these molecules in a variety of experimental systems. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to carry out experiments.

Future Directions

There are many potential future directions for research on 4-azidosalicylic acid-phosphatidylserine. One area of interest is the development of new methods for synthesizing this compound, as well as its derivatives, in a more efficient and cost-effective manner. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery and other areas of biotechnology. Finally, research is needed to better understand the mechanisms of action and physiological effects of 4-azidosalicylic acid-phosphatidylserine, as well as its potential limitations and toxicity.

Synthesis Methods

The synthesis of 4-azidosalicylic acid-phosphatidylserine involves the reaction of phosphatidylserine with 4-azidosalicylic acid. This reaction can be carried out using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.

Scientific Research Applications

The use of 4-azidosalicylic acid-phosphatidylserine in scientific research has been explored in various fields, including biochemistry, molecular biology, and neuroscience. This compound can be used to study the interactions between proteins and lipids in cell membranes, as well as the mechanisms of signal transduction in cells. Additionally, it can be used in studies of protein-protein interactions and protein-lipid interactions.

properties

CAS RN

124155-78-8

Product Name

4-Azidosalicylic acid-phosphatidylserine

Molecular Formula

C49H82IN4O12P

Molecular Weight

1077.1 g/mol

IUPAC Name

(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1

InChI Key

GMXUBNQSYSYDKU-UYJAKLHWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

4-azidosalicylic acid-phosphatidylserine
ASA-PS

Origin of Product

United States

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